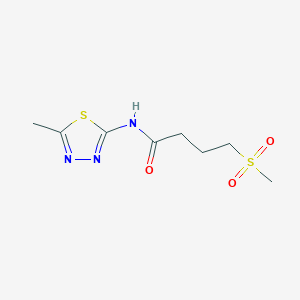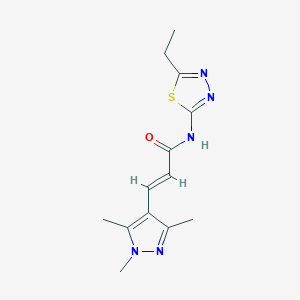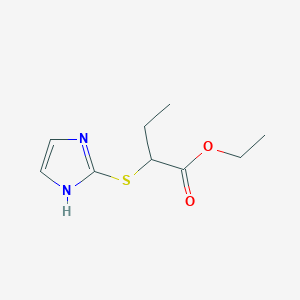
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, also known as MTB, is a chemical compound that has been widely studied for its potential applications in scientific research. MTB belongs to the class of compounds known as thiazolidinones and has been shown to possess a range of interesting biochemical and physiological properties. In
Aplicaciones Científicas De Investigación
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide as a tool for investigating the role of the peroxisome proliferator-activated receptor gamma (PPARγ) in various physiological processes. PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, as well as inflammation and cell differentiation. 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to activate PPARγ, making it a useful tool for studying the downstream effects of PPARγ activation.
Mecanismo De Acción
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is believed to exert its effects through the activation of PPARγ. Upon binding to PPARγ, 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide induces a conformational change in the receptor that allows it to interact with co-activator proteins. This interaction leads to the activation of target genes that are involved in a range of physiological processes, including glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to have a range of interesting biochemical and physiological effects. In addition to its effects on PPARγ, 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its specificity for PPARγ. Because 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide activates PPARγ in a specific manner, it can be used to study the downstream effects of PPARγ activation without affecting other signaling pathways. However, one of the limitations of using 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is its relatively low potency compared to other PPARγ agonists. This can make it more difficult to achieve the desired level of PPARγ activation in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. One area of interest is the development of more potent PPARγ agonists based on the structure of 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. Another area of interest is the use of 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide as a tool for investigating the role of PPARγ in various disease states, including diabetes, obesity, and cancer. Finally, there is interest in exploring the potential therapeutic applications of 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in these and other disease states.
Métodos De Síntesis
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis typically involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 4-methylsulfonylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide.
Propiedades
IUPAC Name |
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S2/c1-6-10-11-8(15-6)9-7(12)4-3-5-16(2,13)14/h3-5H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANKMSSWOZEBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,6-Dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B7628983.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide](/img/structure/B7628992.png)

![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)





![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)
